molecular formula C13H13NO5 B13340069 6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one

6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one

Cat. No.: B13340069
M. Wt: 263.25 g/mol
InChI Key: JLAZDTRTXIBWMJ-UHFFFAOYSA-N
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Description

6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one typically involves a multi-step process. One common method is the tandem Prins spirocyclization reaction. This reaction involves the use of aldehydes and alkenes in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature conditions . The reaction proceeds through the formation of a carbocation intermediate, which then undergoes cyclization to form the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Cyclization: The spirocyclic structure allows for further cyclization reactions to form more complex polycyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, boron trifluoride etherate, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino compound, while nucleophilic substitution can yield a variety of substituted derivatives.

Scientific Research Applications

6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a potential lead compound for drug discovery.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as optical or electronic characteristics.

Mechanism of Action

The mechanism of action of 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the spirocyclic structure can interact with biological macromolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]: This compound shares a similar spirocyclic structure but differs in the core ring system.

    4-Methyl-1,2,3,4-tetrahydrospiro[quinoline-2-cyclohexane]: Another spirocyclic compound with different substituents and ring systems.

Uniqueness

6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one is unique due to its specific combination of a chromane and pyran ring system, along with the presence of a nitro group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

6-nitrospiro[3H-chromene-2,4'-oxane]-4-one

InChI

InChI=1S/C13H13NO5/c15-11-8-13(3-5-18-6-4-13)19-12-2-1-9(14(16)17)7-10(11)12/h1-2,7H,3-6,8H2

InChI Key

JLAZDTRTXIBWMJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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